8-iso Prostaglandin F2alpha-d4

Vue d'ensemble

Description

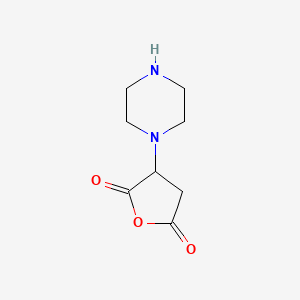

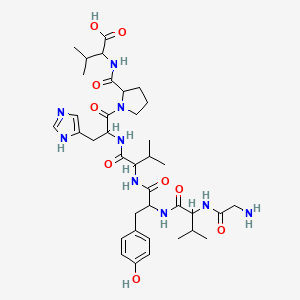

8-iso Prostaglandin F2alpha-d4 (8-iso PGF2α) contains four deuterium atoms at the 3, 3’, 4, and 4’ positions . It is an isoprostane produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . It is intended for use as an internal standard for the quantification of 8-iso PGF2α by GC- or LC-mass spectrometry .

Molecular Structure Analysis

The molecular formula of 8-iso Prostaglandin F2alpha-d4 is C20H30D4O5 . Its average mass is 358.506 Da and its monoisotopic mass is 358.265717 Da .Chemical Reactions Analysis

8-iso Prostaglandin F2alpha-d4 is a product of lipid peroxidation that is often considered the best marker of oxidative stress . It is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-iso Prostaglandin F2alpha-d4 include a density of 1.2±0.1 g/cm^3, a boiling point of 531.0±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.2 mmHg at 25°C . Its enthalpy of vaporization is 92.8±6.0 kJ/mol and its flash point is 289.0±26.6 °C .Applications De Recherche Scientifique

Biomarker for Oxidative Stress

8-iso Prostaglandin F2alpha-d4, also known as 8-iso-PGF2α, is a biomarker of lipid peroxidation and one of the most commonly used measures of oxidative stress . It is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids .

Lung Cancer Research

8-iso-PGF2α is an established biomarker of lung cancer risk . A study found significant differences in mean 8-isoprostane levels between lung cancer patients, benign lung nodule patients, and patients with chronic obstructive pulmonary disease (COPD) or asthma .

Preeclampsia Research

In the field of obstetrics, 8-iso-PGF2α has been used as an oxidative stress marker in a cohort of preeclampsia patients . The study showed that the expression level of serum 8-iso-PGF2α in the preeclampsia group was higher than in the group after delivery .

Cardiovascular Disease Research

8-iso-PGF2α has been associated with main cardiovascular diseases such as atherosclerosis, hypertension, stroke, and heart failure .

Type 1 Diabetes Mellitus Research

8-iso-PGF2α has been studied as an oxidative stress marker in pediatric patients with type 1 diabetes mellitus and associated autoimmunities .

Internal Standard for Quantification

8-iso PGF2alpha-d4 is intended for use as an internal standard for the quantification of 8-iso PGF2alpha by GC- or LC-mass spectrometry .

Mécanisme D'action

Target of Action

The primary target of 8-iso Prostaglandin F2alpha-d4 is the Prostaglandin F2α receptor (FP), which is a G protein-coupled receptor . This receptor is involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

8-iso Prostaglandin F2alpha-d4, an isoprostane, is produced by the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . It acts as a weak TP receptor agonist in vascular smooth muscle . Conversely, it inhibits platelet aggregation induced by certain compounds .

Biochemical Pathways

8-iso Prostaglandin F2alpha-d4 is part of the isoprostane pathway, which is a result of the non-enzymatic peroxidation of arachidonic acid in membrane phospholipids . This pathway significantly disrupts biological membranes, leading to the release of 8-iso Prostaglandin F2alpha-d4 and its subsequent metabolism and excretion .

Pharmacokinetics

8-iso Prostaglandin F2alpha-d4 circulates in human plasma in two distinct forms - esterified in LDL phospholipids and as the free acid . The ratio of these two forms is approximately 2:1, with a total plasma 8-iso Prostaglandin F2alpha-d4 level of about 150 pg/ml in normal volunteers . In normal human urine, 8-iso Prostaglandin F2alpha-d4 levels are about 180-200 pg/mg of creatinine .

Result of Action

The action of 8-iso Prostaglandin F2alpha-d4 is associated with various physiological and pathological conditions. For instance, it has been found in significantly increased amounts in patients with endometriosis, suggesting a potential causative link in endometriosis-associated oxidative stress . Moreover, it has been associated with increased levels of fasting blood glucose and intra-abdominal fat, indicating that high blood glucose and abdominal obesity can increase the damage related to oxidative stress in vivo .

Action Environment

The action of 8-iso Prostaglandin F2alpha-d4 is influenced by various environmental factors. For example, oxidative stress levels, represented by 8-iso Prostaglandin F2alpha-d4, can be affected by blood glucose levels and the presence of intra-abdominal fat . This suggests that conditions such as high blood glucose and abdominal obesity can enhance the oxidative stress in the body, thereby influencing the action, efficacy, and stability of 8-iso Prostaglandin F2alpha-d4 .

Orientations Futures

The utility of 8-iso Prostaglandin F2alpha-d4 as a biomarker for early lung cancer screening has been suggested . Furthermore, it has been proposed that the ratio of 8-iso Prostaglandin F2alpha-d4 to prostaglandin F2α can be used to distinguish biomarker synthesis pathways and thus confirm potential changes in oxidative stress in various diseases and chemical exposures .

Propriétés

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,18-,19+/m0/s1/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGPLTODNUVGFL-FLRLWOSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-iso Prostaglandin F2alpha-d4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)

![Ethyl 4-[2-(4,6-dimethyl-3-oxo-[1,2]thiazolo[5,4-b]pyridin-2-yl)acetyl]piperazine-1-carboxylate](/img/structure/B593839.png)

![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)

![(1S,4S,5S)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane](/img/structure/B593845.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)